molecular formula C10H15N3 B15330838 3-(tert-Butyl)picolinimidamide

3-(tert-Butyl)picolinimidamide

Cat. No.: B15330838
M. Wt: 177.25 g/mol
InChI Key: UPFPLQVZNUWHFI-UHFFFAOYSA-N
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Description

3-(tert-Butyl)picolinimidamide is an organic compound with the molecular formula C₁₀H₁₅N₃ It is a derivative of picolinamide, where the tert-butyl group is attached to the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)picolinimidamide typically involves the reaction of picolinamide with tert-butylamine under specific conditions. One common method includes the use of dichloromethane as a solvent and benzyltriethylammonium chloride as a phase-transfer catalyst. The reaction mixture is stirred and heated to around 45°C, allowing the tert-butyl group to attach to the picolinamide structure .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity. The use of continuous flow microreactor systems could enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)picolinimidamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

3-(tert-Butyl)picolinimidamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(tert-Butyl)picolinimidamide exerts its effects involves interactions with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity and leading to various biological outcomes. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    Picolinamide: The parent compound without the tert-butyl group.

    N-substituted picolinamides: Variants with different substituents on the nitrogen atom.

    Pyridine derivatives: Compounds with modifications on the pyridine ring.

Uniqueness

3-(tert-Butyl)picolinimidamide is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where these characteristics are advantageous, such as in the design of selective ligands or catalysts .

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

3-tert-butylpyridine-2-carboximidamide

InChI

InChI=1S/C10H15N3/c1-10(2,3)7-5-4-6-13-8(7)9(11)12/h4-6H,1-3H3,(H3,11,12)

InChI Key

UPFPLQVZNUWHFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(N=CC=C1)C(=N)N

Origin of Product

United States

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